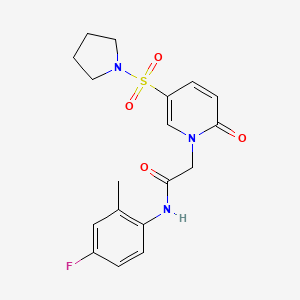

![molecular formula C18H20N4O5S B2737052 4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-54-0](/img/structure/B2737052.png)

4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

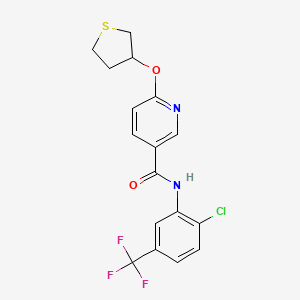

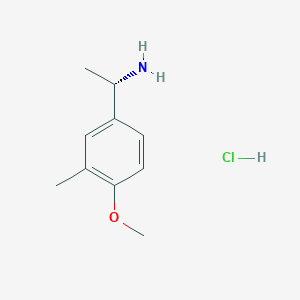

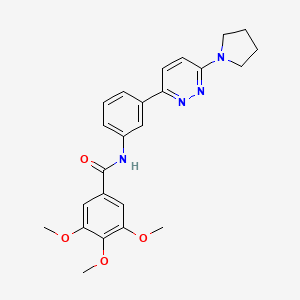

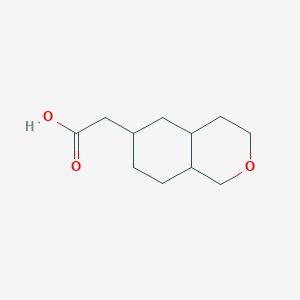

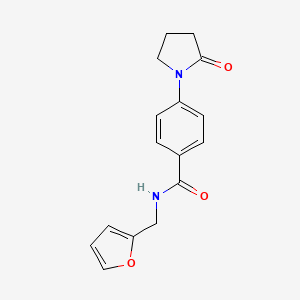

“4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C16H22N4O4S2 . It has a net charge of 0, an average mass of 398.503, and a mono-isotopic mass of 398.10825 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C16H22N4O4S2/c1-4-5-10-20(2)26(22,23)13-8-6-12(7-9-13)15(21)17-16-19-18-14(24-16)11-25-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,21) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.441 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Biological Studies

Research on derivatives of 1,3,4-oxadiazole, such as the study by Karanth et al. (2019), focuses on the synthesis, crystal structure analysis, and evaluation of biological activities. These compounds have shown potential in antibacterial and antioxidant applications, highlighting their significance in the development of new therapeutic agents. The study provides insights into their structural characteristics and biological efficacy, suggesting a promising area for further exploration in scientific research (Karanth et al., 2019).

Corrosion Inhibition Properties

Another aspect of research involving 1,3,4-oxadiazole derivatives, as described by Ammal et al. (2018), investigates their corrosion inhibition capabilities for mild steel in sulphuric acid. This study elucidates the physicochemical and theoretical aspects of these compounds, showcasing their potential in industrial applications for corrosion protection. Such findings underscore the versatility of 1,3,4-oxadiazole derivatives in both medicinal and industrial fields (Ammal et al., 2018).

Antiplasmodial Activities

The research by Hermann et al. (2021) on N-acylated furazan-3-amine derivatives, including those with oxadiazolyl moieties, demonstrates significant antiplasmodial activities against Plasmodium falciparum strains. This study reveals critical structure-activity relationships, indicating the potential of such compounds in the development of new antimalarial drugs. The findings contribute to the understanding of how specific structural features influence biological activity against malaria (Hermann et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Compounds with 1,3,4-oxadiazole cores have also been synthesized and evaluated for their anti-inflammatory and anti-cancer properties, as described by Gangapuram and Redda (2009). These studies highlight the therapeutic potential of such derivatives, underscoring their importance in the search for novel pharmacological agents with specific biological activities (Gangapuram & Redda, 2009).

Sulfonamide Hybrids with Biological Activities

Ghomashi et al. (2022) review the advances in sulfonamide-based hybrid compounds, including those with oxadiazole moieties, emphasizing their broad spectrum of biological activities. This comprehensive review presents the potential of such hybrids in developing new therapeutic agents, offering a valuable resource for future research in medicinal chemistry (Ghomashi et al., 2022).

Eigenschaften

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c1-3-4-11-22(2)28(24,25)14-9-7-13(8-10-14)16(23)19-18-21-20-17(27-18)15-6-5-12-26-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDJOQHOGBFBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)

![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)

![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)

![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)